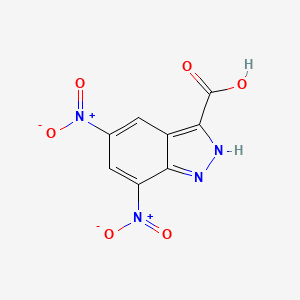

5,7-Dinitro-1H-indazole-3-carboxylic acid

Description

Significance of Indazole Scaffolds in Advanced Chemical Research

Indazole scaffolds are of paramount importance in advanced chemical research, primarily due to their prevalence in numerous marketed drugs and clinical candidates. nih.gov Their unique structural and electronic properties often lead to enhanced binding affinity with biological targets, improved metabolic stability, and favorable pharmacokinetic profiles. nih.gov The indazole ring system is a key structural motif in compounds exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, anticancer, and neuroprotective effects. nih.govchemimpex.comchemicalbook.com

The versatility of the indazole scaffold lies in its ability to be functionalized at various positions, allowing for the creation of diverse chemical libraries for drug discovery. chemimpex.com Researchers have extensively explored the synthesis of indazole derivatives to develop novel therapeutic agents. chemicalbook.comgoogle.comderpharmachemica.com The planar nature of the indazole ring also makes it an attractive component for materials science applications, such as in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Overview of Nitro-Substituted Indazole Carboxylic Acids

The introduction of nitro groups onto the indazole ring can significantly modulate the compound's electronic properties and biological activity. Nitro-substituted indazoles are often used as key intermediates in the synthesis of more complex molecules. For instance, the nitro group can be readily reduced to an amino group, which can then be further functionalized.

Similarly, other nitro-substituted indazole derivatives have been synthesized and investigated. The synthesis of methyl 5-nitro-1H-indazole-3-carboxylate has been reported, highlighting a pathway to esterified nitro-indazole carboxylic acids. jst.go.jp The study of various substituted indazoles, including nitro-derivatives, is an active area of research, with a focus on their potential therapeutic applications. sigmaaldrich.com

Scope and Research Objectives for 5,7-Dinitro-1H-indazole-3-carboxylic Acid Investigations

A thorough review of scientific literature and chemical databases did not yield specific research findings, synthesis methods, or detailed characterization data for This compound . Therefore, the scope of this article is to highlight the absence of this specific information in publicly accessible scientific records and to provide a foundational understanding of closely related compounds to infer the potential areas of investigation for this molecule.

The primary research objectives for any future investigation into this compound would likely encompass:

Synthesis and Characterization: Developing a reliable and efficient synthetic route to obtain the pure compound. This would be followed by comprehensive characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.

Physicochemical Properties: Determining key physicochemical parameters such as pKa, solubility, and stability, which are crucial for understanding its behavior in biological and chemical systems.

Exploration of Biological Activity: Screening the compound for a wide range of biological activities, drawing parallels from the known activities of other nitro-indazole derivatives. This could include assays for anticancer, anti-inflammatory, and antimicrobial properties.

Application in Materials Science: Investigating its potential use in the synthesis of novel materials, leveraging the electronic properties imparted by the two nitro groups and the carboxylic acid functionality.

Due to the lack of specific data for this compound, the following sections will focus on the general characteristics and research findings of related indazole carboxylic acids to provide a comprehensive context.

Detailed Research Findings on Indazole Carboxylic Acids

As direct research on this compound is unavailable, this section presents data on related, well-documented indazole carboxylic acids to provide a comparative framework.

Interactive Data Table of Related Indazole Carboxylic Acids

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Findings |

| Indazole-3-carboxylic acid | C₈H₆N₂O₂ | 162.15 | A key starting material for the synthesis of nicotinic α-7 receptor partial agonists, which are investigated for the treatment of Alzheimer's disease and schizophrenia. google.com |

| 5-Nitro-1H-indazole-3-carboxylic acid | C₈H₅N₃O₄ | 207.15 | Utilized as an intermediate in pharmaceutical development for its potential as an anti-inflammatory agent and in biochemical research for studying enzyme inhibition. researchgate.net |

| 6-Nitro-1H-indazole-3-carboxylic acid | C₈H₅N₃O₄ | 207.15 | A nitro-substituted indazole carboxylic acid isomer, likely sharing similar chemical reactivity and potential for biological activity screening. |

Structure

3D Structure

Properties

Molecular Formula |

C8H4N4O6 |

|---|---|

Molecular Weight |

252.14 g/mol |

IUPAC Name |

5,7-dinitro-2H-indazole-3-carboxylic acid |

InChI |

InChI=1S/C8H4N4O6/c13-8(14)7-4-1-3(11(15)16)2-5(12(17)18)6(4)9-10-7/h1-2H,(H,9,10)(H,13,14) |

InChI Key |

IWMGPKOQPCXSEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=NNC(=C21)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of 5,7 Dinitro 1h Indazole 3 Carboxylic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 5,7-Dinitro-1H-indazole-3-carboxylic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR techniques provides a complete picture of its molecular framework.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the acidic proton of the carboxylic acid and the N-H of the indazole ring. The presence of two strongly electron-withdrawing nitro groups at the C5 and C7 positions significantly influences the chemical shifts of the aromatic protons, moving them to lower fields (higher ppm values). The proton at the C4 position and the proton at the C6 position are expected to appear as distinct signals. The N-H proton of the indazole ring and the carboxylic acid proton are also expected to be observable, though their chemical shifts can be highly dependent on the solvent and concentration due to hydrogen bonding.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum would show signals for each of the unique carbon atoms in the this compound structure. The carbons attached to the nitro groups (C5 and C7) are expected to be significantly deshielded, appearing at lower fields. The carboxylic acid carbonyl carbon (C=O) will also have a characteristic chemical shift in the downfield region of the spectrum. The remaining aromatic carbons of the indazole ring will have chemical shifts influenced by the substituents.

¹⁵N NMR spectroscopy, although less common, offers direct insight into the electronic environment of the nitrogen atoms. For this compound, this technique can distinguish between the two nitrogen atoms of the indazole ring and the nitrogen atoms of the two nitro groups, providing valuable data on the electronic structure and tautomeric form of the molecule in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Predicted values are based on the analysis of related nitroindazole and indazole carboxylic acid derivatives.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C3 | - | ~140-145 |

| C3a | - | ~125-130 |

| C4 | ~8.8-9.2 | ~120-125 |

| C5 | - | ~145-150 |

| C6 | ~8.6-9.0 | ~115-120 |

| C7 | - | ~150-155 |

| C7a | - | ~140-145 |

| COOH | ~12-14 | ~165-170 |

| N1-H | ~13-15 | - |

Two-dimensional (2D) NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, are crucial for unambiguously assigning the ¹H and ¹³C signals. An HSQC spectrum correlates the chemical shifts of directly bonded protons and carbons. For this compound, the HSQC spectrum would show cross-peaks connecting the proton at C4 to the C4 carbon and the proton at C6 to the C6 carbon. This direct correlation is instrumental in confirming the assignments made from the one-dimensional spectra. The absence of a cross-peak for the quaternary carbons (C3, C3a, C5, C7, and C7a) and the carboxylic carbon in the HSQC spectrum further confirms their identity.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and investigating the fragmentation patterns of a molecule, which can provide valuable structural information. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular mass, confirming its elemental composition (C₈H₄N₄O₆).

The fragmentation pattern in the mass spectrum provides clues about the molecule's structure. Common fragmentation pathways for carboxylic acids involve the loss of a hydroxyl radical (•OH, M-17), a carboxyl group (•COOH, M-45), or a molecule of carbon dioxide (CO₂, M-44). For aromatic nitro compounds, the loss of a nitro group (•NO₂, M-46) is also a characteristic fragmentation. The mass spectrum of this compound would likely show a prominent molecular ion peak, followed by fragment ions corresponding to these losses. The relative abundance of these fragment ions can help in deducing the stability of different parts of the molecule.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound Based on common fragmentation patterns of related compounds.

| m/z | Proposed Fragment |

|---|---|

| 252 | [M]⁺ |

| 235 | [M - OH]⁺ |

| 207 | [M - COOH]⁺ |

| 206 | [M - NO₂]⁺ |

| 160 | [M - 2NO₂]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques would provide characteristic signals for the carboxylic acid, nitro groups, and the indazole ring.

The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp band around 1700-1730 cm⁻¹. The N-H stretching of the indazole ring is expected in the range of 3200-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro groups (NO₂) will give rise to two strong absorption bands, typically around 1500-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The symmetric stretching of the nitro groups would be particularly strong in the Raman spectrum. The vibrations of the indazole ring system would also produce characteristic Raman signals.

Table 3: Key Infrared (IR) and Raman Active Vibrational Modes for this compound Characteristic frequency ranges are based on established spectroscopic data for similar functional groups.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1700-1730 (strong) | Moderate |

| Indazole | N-H stretch | 3200-3500 (moderate) | Weak |

| Nitro Group | Asymmetric NO₂ stretch | 1500-1560 (strong) | Moderate |

| Nitro Group | Symmetric NO₂ stretch | 1340-1380 (strong) | Strong |

| Aromatic Ring | C-H stretch | >3000 (moderate) | Strong |

| Aromatic Ring | C=C stretch | 1400-1600 (moderate) | Strong |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and geometric parameters. scirp.org DFT methods, such as B3LYP, are frequently employed to study indazole derivatives, providing reliable results regarding their geometries, vibrational frequencies, and electronic properties. researchgate.netnih.gov For 5,7-Dinitro-1H-indazole-3-carboxylic acid, DFT calculations would predict a planar conformation for the indazole ring system, a common feature in related heterocyclic compounds. nih.gov The substitution with two nitro groups and a carboxylic acid group significantly influences the electronic distribution and geometry of the parent indazole core.

Conformational Analysis and Energy Minimization

Conformational analysis through energy minimization is a critical first step in computational studies. This process identifies the most stable three-dimensional arrangement of the atoms in a molecule. For this compound, the primary conformational considerations involve the orientation of the carboxylic acid group relative to the indazole ring and the orientation of the nitro groups.

DFT optimization would likely reveal that the most stable conformer has the carboxylic acid group's hydroxyl proton oriented to form an intramolecular hydrogen bond with the adjacent nitrogen atom of the pyrazole (B372694) ring. The nitro groups are expected to be nearly coplanar with the bicyclic ring to maximize resonance stabilization, although minor twisting may occur to alleviate steric strain. Studies on similar substituted heterocycles show that DFT calculations can accurately predict these subtle structural details. nih.gov

Prediction of Spectroscopic Properties

DFT calculations are highly effective in predicting various spectroscopic properties, which can aid in the characterization of the molecule.

¹H and ¹³C NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts are instrumental for structural assignment. researchgate.net For this compound, DFT can predict the chemical shifts for the aromatic protons and carbons. The electron-withdrawing nature of the two nitro groups and the carboxylic acid would lead to a general deshielding of the ring protons and carbons compared to unsubstituted indazole.

Infrared (IR) Spectroscopy: Vibrational frequency calculations using DFT can predict the IR spectrum. ajchem-a.com Key predicted vibrational modes would include the O-H stretch of the carboxylic acid, the N-H stretch of the indazole ring, the asymmetric and symmetric stretches of the NO₂ groups, and the C=O stretch of the carboxyl group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions and thus the UV-Vis absorption spectrum. researchgate.net The extensive conjugation in the indazole ring system, coupled with the electron-withdrawing nitro groups, would be expected to result in significant absorption bands in the UV region.

Reactivity Descriptors and Electrostatic Potential Maps

Global reactivity descriptors derived from Frontier Molecular Orbital (FMO) theory provide insight into a molecule's chemical reactivity and stability. nih.gov

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the presence of strong electron-withdrawing nitro groups is expected to significantly lower the LUMO energy, resulting in a relatively small energy gap and indicating a high susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. For this molecule, the MEP map would show strong negative potentials around the oxygen atoms of the nitro and carboxylic acid groups, while positive potentials would be located over the N-H proton and the aromatic ring protons.

Below is an interactive table summarizing typical global reactivity descriptors calculated for related indazole derivatives.

| Descriptor | Symbol | Formula | Typical Predicted Value Range (eV) for Indazole Derivatives | Implication for this compound |

| HOMO Energy | EHOMO | - | -6.0 to -7.5 | Indicates electron-donating ability. |

| LUMO Energy | ELUMO | - | -1.5 to -3.0 | Indicates electron-accepting ability; expected to be low (more negative) due to nitro groups. |

| Energy Gap | ΔE | ELUMO - EHOMO | 3.5 to 5.5 | Smaller gap indicates higher reactivity; expected to be on the lower end of the range. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 1.75 to 2.75 | Measures resistance to change in electron distribution. |

| Electrophilicity Index | ω | μ² / (2η) | 1.5 to 4.0 | Measures electrophilic character; expected to be high. |

Molecular Dynamics Simulations for Ligand-System Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com This technique is particularly useful for understanding how a ligand, such as this compound, interacts with a biological target, like an enzyme or receptor. researchgate.net

Quantum Chemical Topology Approaches (e.g., QTAIM, NCI Analysis) for Non-covalent Interactions

To gain a deeper understanding of the bonding and non-covalent interactions that govern molecular structure and stability, Quantum Chemical Topology (QCT) approaches are employed. up.ac.za

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the topology of the electron density to characterize chemical bonds and non-covalent interactions. scirp.org By locating bond critical points (BCPs) between atoms, one can identify and quantify the strength of interactions like hydrogen bonds and van der Waals contacts. In this compound, QTAIM could be used to characterize the intramolecular hydrogen bond between the carboxylic acid and the indazole nitrogen, as well as potential weak interactions involving the nitro groups. researchgate.netresearchgate.net

Non-Covalent Interaction (NCI) Analysis: NCI analysis is a method for visualizing non-covalent interactions in 3D space. up.ac.za It plots the reduced density gradient (RDG) versus the electron density. This generates surfaces that highlight different types of interactions: strong attractive interactions (like hydrogen bonds) appear as blue surfaces, weak van der Waals interactions as green, and repulsive steric clashes as red. An NCI analysis of this molecule would visually confirm the intramolecular hydrogen bond and map out the van der Waals interactions across the aromatic system. researchgate.netresearchgate.net

Theoretical Studies on Tautomerism and Isomerism in Dinitroindazoles

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, depending on which nitrogen atom in the pyrazole ring is protonated. researchgate.net The relative stability of these tautomers is influenced by the nature and position of substituents.

Computational studies on various nitroindazoles have been conducted to determine the most stable tautomer. nih.gov For most substituted indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-form due to its benzenoid character, whereas the 2H-tautomer has a less stable quinonoid structure. researchgate.net Theoretical calculations, typically using DFT or higher-level ab initio methods, can accurately predict the energy difference between these tautomers in both the gas phase and in solution. For this compound, it is highly probable that the 1H-tautomer is the more stable form. Theoretical studies would calculate the relative Gibbs free energies of the 1H and 2H tautomers to confirm this preference and quantify the energy difference.

Relative Stabilities of 1H, 2H, and 3H Tautomers

The indazole core can exist in different tautomeric forms depending on the position of the annular proton. For indazole derivatives, the 1H-, 2H-, and occasionally 3H-tautomers are considered. Theoretical calculations have consistently shown that for the parent indazole and most of its derivatives, the 1H-tautomer represents the most thermodynamically stable form. nih.govresearchgate.net This stability is often attributed to the benzenoid character of the fused ring system in the 1H form, as opposed to the less aromatic quinonoid structure of the 2H-tautomer. researchgate.net

While specific computational studies on this compound are not extensively documented, data from closely related nitro-substituted indazoles provide a strong basis for understanding its tautomeric preferences. Density Functional Theory (DFT) and ab initio calculations have been used to determine the energy differences between the 1H and 2H tautomers of various mono-nitroindazoles. nih.gov

These studies reveal that the presence of electron-withdrawing nitro groups influences the energy gap between the tautomers. However, the 1H form consistently remains the most stable isomer. researchgate.net For instance, calculations at the DLPNO/CCSD(T) level show significant energy differences favoring the 1H tautomer across different positions of nitro substitution. beilstein-journals.org

For this compound, the presence of two powerful electron-withdrawing nitro groups at the 5- and 7-positions is expected to significantly influence the electronic distribution in the benzene (B151609) portion of the molecule. The particularly high stability of the 1H-tautomer in 7-nitroindazole (B13768) (42.9 kJ·mol⁻¹) is noteworthy and suggests a strong preference for the 1H form when a nitro group is at the C7 position. beilstein-journals.org

Furthermore, theoretical studies have indicated that electron-withdrawing substituents at the C3 position, such as a nitro or methoxycarbonyl group, tend to decrease the energy difference between the 1H and 2H tautomers, although the 1H tautomer remains energetically favored. researchgate.net Therefore, while the 3-carboxylic acid group in the target molecule would slightly reduce the stability gap, the combined electronic effects of the 5- and 7-dinitro substituents are predicted to overwhelmingly favor the 1H-tautomer. Information regarding the relative stability of the 3H-tautomer is scarce, but it is generally considered to be significantly less stable than the 1H and 2H forms for most indazoles. nih.govresearchgate.net

Protonation Behavior and its Influence on Electronic Structure

Protonation is a fundamental chemical process that causes significant alterations in the electronic structure and properties of a molecule. researchgate.net Theoretical studies, such as those using the Quantum Theory of Atoms in Molecules (QTAIM), show that the addition of a proton leads to a non-uniform redistribution of electron density. researchgate.net This process typically results in a contraction of the total molecular volume, with all atomic groups within the molecule experiencing a reduction in volume. researchgate.net

For indazole systems, protonation can occur at either the N1 or N2 nitrogen atom. In the case of this compound, protonation is expected to occur at the pyridine-like N2 atom. This leads to the formation of an indazolium cation. Computational studies on related nitro-indazoles confirm that this is the favored protonation site. nih.gov

The influence of protonation on the electronic structure is profound. The addition of a positive charge induces a significant polarization of the electron density throughout the bicyclic ring system. This redistribution affects bond lengths, charge distribution, and molecular orbitals. In nitro-substituted indazoles, such as 3,7-dinitro-1H-indazole, protonation at the N2 position has been shown to reinforce intramolecular hydrogen bonds that may exist between the N1-H group and an adjacent nitro group oxygen. beilstein-journals.org This reinforcement is a direct consequence of the altered electronic landscape, where the increased acidity of the N1-H proton and the modified charge distribution on the nitro group strengthen the hydrogen bonding interaction. This effect highlights how protonation not only adds a charge but also modulates the intramolecular forces that define the molecule's conformation and reactivity.

Supramolecular Chemistry and Solid State Phenomena

Crystal Engineering Principles Applied to Indazole Carboxylic Acids

Crystal engineering utilizes the understanding of intermolecular interactions to design and synthesize new solid-state materials with desired properties. researchgate.net Indazole carboxylic acids are excellent targets for crystal engineering because the carboxylic acid group is a robust and reliable functional group for forming predictable supramolecular synthons, particularly the R22(8) dimer. soton.ac.uk

By selecting appropriate co-formers—molecules with complementary functional groups—it is possible to systematically modify the crystal structure and, consequently, the physicochemical properties of the material. For instance, co-crystallization with pharmaceutically acceptable compounds can create new multicomponent crystals, including salts and co-crystals, with potentially improved solubility or stability. soton.ac.uk The strategy often involves identifying strong and reliable intermolecular interactions to guide the assembly of molecules into a specific, predetermined architecture. researchgate.net

Polymorphism Studies of Indazole Carboxylic Acid Derivatives

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. While specific polymorphism studies on 5,7-Dinitro-1H-indazole-3-carboxylic acid are not widely reported, studies on related indazole carboxylic acid derivatives, such as Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid), demonstrate the prevalence of this phenomenon in this class of compounds. soton.ac.uk

The potential for polymorphism in this compound arises from the molecule's conformational flexibility and the variety of strong and weak intermolecular interactions it can form. Different crystallization conditions (e.g., solvent, temperature, pressure) can favor the formation of different hydrogen bonding networks or π-stacking arrangements, leading to distinct crystal packing and thus different polymorphs.

The identification and characterization of different polymorphic forms are critical for understanding and controlling the properties of a solid material. A combination of analytical techniques is typically employed for this purpose.

Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, providing unambiguous proof of a new polymorphic form. mdpi.com

Powder X-ray Diffraction (PXRD): This technique is used to analyze bulk crystalline samples. Each polymorph will produce a unique diffraction pattern, making PXRD a powerful tool for identifying different forms and assessing sample purity.

Spectroscopy (Infrared, Raman): Vibrational spectroscopy is sensitive to the local environment of molecules. Since different polymorphs involve different intermolecular interactions (e.g., hydrogen bonding), they will exhibit distinct shifts in their IR and Raman spectra. mdpi.com

Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can distinguish polymorphs based on differences in their melting points, transition temperatures, and thermal stability.

An example of characterization can be seen in the study of 5-methoxy-1H-indole-2-carboxylic acid, where a new polymorph was identified and characterized using SC-XRD and IR spectroscopy, with DFT calculations supporting the experimental findings. mdpi.com Similarly, synthetic cannabinoids of the indazole-3-carboxamide class are often characterized using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high resolution mass spectrometry (LC-HRMS). nih.gov

Table 2: Methods for Characterizing Polymorphs

| Technique | Information Provided |

|---|---|

| Single-Crystal X-ray Diffraction | Absolute crystal structure, bond lengths, angles |

| Powder X-ray Diffraction | Crystalline phase identification, purity |

| Infrared (IR) Spectroscopy | Molecular vibrations, hydrogen bond analysis |

Factors Influencing Polymorphism (e.g., Substituent Effects)

The phenomenon of polymorphism, the ability of a solid material to exist in multiple crystalline forms, is of paramount importance in the fields of materials science and pharmaceuticals. For the compound This compound , the presence and strategic placement of potent functional groups—namely two nitro groups and a carboxylic acid—are anticipated to be the primary drivers of polymorphic behavior. These substituents dictate the landscape of intermolecular interactions, which in turn governs the packing of molecules in the crystal lattice. Different packing arrangements, facilitated by a variety of strong and weak intermolecular forces, give rise to distinct polymorphic forms, each with its unique physicochemical properties.

The specific substituent effects in This compound that likely influence its solid-state behavior are multifaceted. The interplay between strong hydrogen bonding from the carboxylic acid and the indazole N-H, and the diverse interactions involving the nitro groups, creates a complex energetic landscape where multiple crystal packing arrangements can be energetically favorable.

Role of the Carboxylic Acid Group

The carboxylic acid moiety at the 3-position is a powerful structure-directing group in crystal engineering. Its ability to act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen) facilitates the formation of robust supramolecular synthons. researchgate.net In many aromatic carboxylic acids, the most common and stable of these is the centrosymmetric carboxylic acid dimer, formed through a pair of O-H···O hydrogen bonds. rsc.org

However, the presence of other functional groups, such as the indazole ring, can lead to competition for hydrogen bonding partners, resulting in alternative arrangements known as heterosynthons. For instance, the carboxylic acid could engage in hydrogen bonding with the nitrogen atoms of the indazole ring, leading to catemeric (chain) or other discrete motifs. nih.govresearchgate.net The selection between these different hydrogen-bonding patterns is a critical factor in determining the final polymorphic form.

Influence of the Dinitro Substituents

The two nitro groups at the 5- and 7-positions play a crucial, albeit more complex, role in directing the crystal packing. Nitro groups are strongly electron-withdrawing and highly polar, contributing to a number of intermolecular interactions that can influence polymorphism:

Hydrogen Bonding: The oxygen atoms of the nitro groups are effective hydrogen bond acceptors. They can compete with the carboxylic acid's carbonyl oxygen for the acidic protons of the carboxylic acid itself or the indazole N-H group. This competition can lead to a variety of hydrogen-bonding networks, a key source of polymorphism.

Nitro-Nitro Interactions: Interactions between nitro groups of adjacent molecules, specifically lone pair-π-hole interactions, can be attractive and contribute to the stabilization of crystal packing. researchgate.net The relative orientation of these groups can vary, giving rise to different packing efficiencies and, consequently, different polymorphs.

π-π Stacking: The electron-deficient aromatic system of the dinitro-substituted indazole ring can participate in π-π stacking interactions with neighboring molecules. The geometry of these stacks (e.g., parallel-displaced or T-shaped) significantly affects the crystal density and stability, and subtle shifts in these arrangements can define different polymorphs. nih.gov

Conformational Flexibility: The nitro groups can exhibit torsional flexibility with respect to the plane of the indazole ring. nih.govacs.org Crystal packing forces can overcome intramolecular stabilization, leading to different torsion angles in different polymorphs. This conformational polymorphism adds another layer of complexity to the solid-state landscape of the molecule.

The combination of a strong, directional hydrogen-bonding group (carboxylic acid) with bulky, polar, and conformationally adaptable groups (dinitro substituents) in This compound creates a high propensity for polymorphism. The ultimate crystal structure adopted will be a delicate balance of these competing intermolecular forces, with subtle changes in crystallization conditions potentially favoring one polymorphic form over another.

| Interaction Type | Potential Supramolecular Synthons and Their Role in Polymorphism |

| Carboxylic Acid Dimer | Forms a robust R²₂(8) graph set motif through O-H···O hydrogen bonds. Its formation often leads to predictable, stable structures, but competition from other acceptors can disrupt it, leading to polymorphism. |

| Carboxylic Acid - Indazole | Formation of N-H···O or O-H···N hydrogen bonds between the indazole ring and the carboxylic acid group can lead to chain or discrete heterosynthons, offering alternative packing arrangements. |

| Nitro Group Hydrogen Bonding | The nitro group's oxygen atoms can act as acceptors for N-H or other weak C-H donors, creating a complex network of interactions that can stabilize different polymorphs. |

| Nitro-Nitro Interactions | Attractive interactions between nitro groups on adjacent molecules can influence molecular self-assembly and contribute to dense crystal packing, with different relative orientations favoring different polymorphs. researchgate.net |

| π-π Stacking | Stacking of the aromatic indazole rings provides significant cohesive energy. Variations in the stacking geometry (e.g., slip-stacked vs. cofacial) are a common source of polymorphism in aromatic compounds. |

| Conformational Adjustments | Torsional rotation of the nitro groups relative to the indazole ring can allow the molecule to adopt different conformations to optimize packing in the crystalline state, leading to conformational polymorphism. nih.govacs.org |

Advanced Analytical Research Approaches for 5,7 Dinitro 1h Indazole 3 Carboxylic Acid

Development of Reference Standards for Analytical Methods

Integration into Molecularly Imprinted Polymer-Based Sensors

There is no available literature detailing the integration of 5,7-Dinitro-1H-indazole-3-carboxylic acid into molecularly imprinted polymer-based sensors.

Spectrophotometric Methods for Quantitative Analysis

Specific spectrophotometric methods developed for the quantitative analysis of this compound, including details on wavelengths, solvents, and validation parameters, are not described in the available scientific literature.

Potential Research Applications Academic & Materials Science Focused

Investigation in Organic Electronics and Photonic Devices

The field of organic electronics leverages the diverse properties of carbon-based molecules and polymers to create novel devices. Heterocyclic compounds are a cornerstone of this field due to their tunable electronic structures and stability.

Organic compounds that serve as molecular units in the synthesis of more complex structures are known as "building blocks." icp.ac.ru Heterocyclic building blocks are particularly valuable in creating organic semiconductors, which are essential components of devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netrsc.org

The 5,7-Dinitro-1H-indazole-3-carboxylic acid molecule possesses several features that make it a candidate for investigation as a building block. The indazole ring system is a stable aromatic scaffold. The carboxylic acid group provides a reactive handle for further chemical modifications, allowing it to be incorporated into larger polymer chains or molecular architectures. Furthermore, the two nitro groups are strong electron-withdrawing groups, which would significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This electron-deficient nature is a desirable characteristic for n-type (electron-transporting) organic semiconductor materials. rsc.org Researchers could potentially use this molecule to synthesize novel donor-acceptor polymers with tailored electronic and optical properties for applications in organic electronics. icp.ac.rursc.org

Many indazole derivatives are known to possess interesting optical properties, including fluorescence (a type of luminescence) and phosphorescence. rsc.orgresearchgate.net These properties are highly sensitive to the chemical substituents on the indazole core and the surrounding environment, such as the polarity of the solvent. researchgate.net

For instance, studies on derivatives of 5-nitro-1H-indazole have shown that these compounds can be highly fluorescent. researchgate.netsemanticscholar.org The absorption and emission wavelengths of these molecules can shift depending on the solvent, a phenomenon known as solvatochromism. This tunability is a key property for applications in chemical sensors and organic light-emitting diodes (OLEDs). The introduction of two nitro groups, as in this compound, would be expected to further modulate these optical properties, potentially shifting the absorption and emission to different wavelengths and influencing the quantum yield of luminescence. researchgate.netresearchgate.net The strong electronic perturbation caused by the nitro groups could also enhance intersystem crossing, a process that can lead to phosphorescence, which is a longer-lived emission of light. rsc.org

To illustrate the principle of tunable optical properties in related compounds, the table below shows the absorption and emission maxima for a fluorescent compound derived from 5-nitro-1H-indazole in various solvents. This demonstrates how environmental polarity can alter the photophysical behavior of such molecules.

| Solvent | Absorption Max (λabs, nm) | Emission Max (λflu, nm) |

|---|---|---|

| n-Hexane | 369 | 447 |

| Chloroform | 375 | 450 |

| DMF | 380 | 460 |

| DMSO | 385 | 456 |

| Ethanol | 395 | 460 |

| Methanol | 397 | 456 |

Data adapted from studies on a fluorescent derivative of 5-nitro-1H-indazole, illustrating the principle of solvatochromism.

Research into Catalysis and Ligand Development

The structure of this compound is well-suited for applications in coordination chemistry and catalysis, where molecules bind to metal ions to form complexes that can facilitate chemical reactions.

Transition metal carboxylate complexes are a major class of coordination compounds. wikipedia.org The indazole scaffold, containing two nitrogen atoms, combined with a carboxylic acid group, presents multiple potential binding sites for metal ions. Research has demonstrated that indazole-3-carboxylic acid and other isomers can act as effective ligands, forming stable coordination compounds with a variety of transition metals, including cobalt, nickel, zinc, and manganese. nih.govmdpi.comnih.gov

In these complexes, the indazole derivative can bind to the metal center through the nitrogen atoms of the pyrazole (B372694) ring and the oxygen atoms of the deprotonated carboxylate group. nih.govmdpi.com The resulting metal-organic frameworks (MOFs) or coordination polymers can exhibit interesting structural, magnetic, and luminescent properties. mdpi.com The presence of electron-withdrawing nitro groups on the this compound ligand would alter the electron density on the coordinating atoms, thereby influencing the stability, structure, and catalytic activity of the resulting metal complexes.

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds. yu.edu.jo Carboxylic acids are excellent functional groups for directing the self-assembly of molecules into well-ordered, larger structures through hydrogen bonding. researchgate.net

The combination of the carboxylic acid group (a strong hydrogen bond donor and acceptor) and the indazole ring (which also has hydrogen bonding capabilities) in this compound provides the necessary components for forming predictable supramolecular structures. yu.edu.joresearchgate.net These self-assembled architectures can create confined spaces or "microreactors" that can influence the rate and selectivity of chemical reactions, a concept central to supramolecular catalysis. The nitro groups could also participate in weaker intermolecular interactions, further guiding the assembly process. yu.edu.jo

Fundamental Contributions to Heterocyclic Chemistry

The study of highly functionalized heterocyclic compounds like this compound is fundamentally important to the advancement of organic chemistry. The indazole ring system itself is a subject of interest due to its existence in multiple tautomeric forms (isomers that differ in the position of a proton). chemicalbook.com

The synthesis and characterization of this specific molecule would provide valuable data on the reactivity of the indazole core when substituted with multiple, strongly electron-withdrawing groups. Investigating its reactions, such as electrophilic or nucleophilic substitutions, would offer insights into how these functional groups direct chemical transformations. chemicalbook.comrsc.org For example, studies on related dinitroindazoles have explored the regiospecific substitution of one nitro group over another, providing a deeper understanding of reactivity patterns. researchgate.net Furthermore, detailed structural analysis using techniques like X-ray crystallography would clarify the influence of the dinitro and carboxylic acid groups on the molecule's geometry and intermolecular interactions in the solid state. nih.gov

Conclusion and Future Research Directions

Summary of Current Research Status of 5,7-Dinitro-1H-indazole-3-carboxylic Acid and Related Compounds

Direct research on this compound is currently limited in publicly accessible scientific literature. Its existence is noted primarily through chemical supplier databases, which provide basic identifiers such as its CAS number (1167055-79-9). However, a significant body of research exists for the parent scaffold, 1H-indazole-3-carboxylic acid, and various related nitro-substituted derivatives, which provides a solid foundation for predicting its properties and potential areas of future investigation. nih.gov

The indazole nucleus is a prominent heterocyclic framework in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov The carboxylic acid functional group at the 3-position is a common handle for derivatization, allowing for the synthesis of amides, esters, and other analogues to modulate biological activity. nih.govderpharmachemica.com

Research into nitro-substituted indazoles, such as 5-nitro-1H-indazole-3-carboxylic acid and 6-nitro-1H-indazole derivatives, has been more extensive. nih.govlead-sciences.combldpharm.com The presence and position of electron-withdrawing nitro groups are known to significantly influence the chemical reactivity and physical properties of the indazole ring system. nih.gov For instance, studies on the reaction of various nitro-1H-indazoles with formaldehyde (B43269) have shown that the substituent position affects reactivity. nih.gov This existing knowledge on related compounds offers valuable insights into the potential chemical behavior and research avenues for the dinitro analogue.

Table 1: Selected Nitro-Substituted 1H-Indazole-3-Carboxylic Acid Derivatives and Their Research Context

| Compound Name | CAS Number | Molecular Formula | Key Research Areas/Notes |

| 5-Nitro-1H-indazole-3-carboxylic acid | 78155-76-7 | C₈H₅N₃O₄ | Available as a research chemical; serves as a precursor for more complex derivatives. lead-sciences.combldpharm.comchemicalbook.com |

| 6-Nitro-1H-indazole-3-carboxylic acid | 117369-63-4 | C₈H₅N₃O₄ | Used in the synthesis of derivatives with potential biological activity. nih.gov |

| 7-Nitro-1H-indazole | 2942-41-8 | C₇H₅N₃O₂ | Studied for its reactivity and as an inhibitor of nitric oxide synthase isoforms. nih.gov |

| 1H-Indazole-3-carboxylic acid | 4498-67-3 | C₈H₆N₂O₂ | A key starting material for a wide range of biologically active compounds, including kinase inhibitors and serotonin (B10506) receptor antagonists. semanticscholar.org |

Unexplored Avenues in Synthesis and Derivatization

The synthesis of this compound itself represents a significant research opportunity. While methods for creating dinitro-substituted azoles exist, a dedicated, high-yield synthesis for this specific isomer has not been widely reported. wustl.edu Future work could explore the direct nitration of 1H-indazole-3-carboxylic acid or its esters, although this approach would require careful control to manage regioselectivity and the potential for harsh reaction conditions. An alternative strategy would be a convergent synthesis, starting from a pre-functionalized dinitrobenzene derivative and constructing the pyrazole (B372694) ring, a common method for indazole synthesis. semanticscholar.orgchemrxiv.org

Beyond its synthesis, the derivatization of the carboxylic acid group of this compound is a rich and unexplored field. Standard methodologies can be employed to convert the carboxylic acid into a variety of functional groups, including:

Amides: Coupling with a diverse range of primary and secondary amines to generate a library of novel carboxamides. This is a common strategy for developing biologically active indazole derivatives. derpharmachemica.comresearchgate.net

Esters: Esterification with various alcohols could be explored. These esters might serve as prodrugs or possess unique material properties. nih.gov

Acyl Hydrazides: Reaction with hydrazine (B178648) derivatives to form hydrazides, which are versatile intermediates for synthesizing other heterocyclic systems or can exhibit biological activity themselves.

The application of modern synthetic techniques such as microwave-assisted synthesis or flow chemistry could offer advantages in terms of reaction speed, control, and yield for both the primary synthesis and subsequent derivatization of this compound.

Prospects for Advanced Characterization and Computational Modeling

A thorough characterization of this compound is essential for understanding its fundamental properties. While basic spectroscopic data may exist, a comprehensive analysis using advanced techniques is warranted. Single-crystal X-ray diffraction would provide definitive structural information, revealing bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding in the solid state. nih.gov Advanced mass spectrometry techniques can elucidate fragmentation patterns, which is particularly useful for identifying nitroaromatic compounds. researchgate.net

Computational modeling offers a powerful, predictive approach to complement experimental work. biotech-asia.org Density Functional Theory (DFT) calculations can be employed to predict the molecule's optimized geometry, electronic structure, and spectroscopic properties (NMR, IR, UV-Vis). doi.org Such studies are crucial for understanding the impact of the two nitro groups on the electronic distribution and reactivity of the indazole core. Molecular dynamics (MD) simulations could be used to study its behavior in different solvent environments or its potential interactions with biological macromolecules. researchgate.net

Table 2: Potential Computational and Advanced Characterization Techniques

| Technique | Information Gained | Potential Research Focus |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, packing, hydrogen bonding. | Understanding solid-state properties and intermolecular forces. |

| DFT Calculations | Optimized geometry, electronic properties (HOMO/LUMO), predicted spectra. | Rationalizing reactivity, predicting reaction pathways. doi.org |

| Molecular Dynamics (MD) | Conformational dynamics, solvent interactions, binding stability. | Simulating interactions with potential biological targets or materials. researchgate.net |

| GC-MS/LC-MS with CI | Fragmentation patterns, molecular weight confirmation. | Developing analytical methods for detection and identification. researchgate.netnih.gov |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals. | Full structural elucidation in solution. |

Emerging Research Opportunities in Materials Science and Catalysis

The unique structure of this compound—featuring a heterocyclic core, multiple nitro groups, and a carboxylic acid—suggests several intriguing research avenues in materials science and catalysis.

Materials Science: Nitroaromatic compounds are foundational components of many energetic materials. researchgate.net The high nitrogen content and density imparted by the dinitro-indazole core could make this molecule or its derivatives candidates for new high-energy-density materials (HEDMs). rsc.orgresearchgate.net Research could focus on synthesizing and characterizing its energetic properties, such as thermal stability, sensitivity, and detonation performance. Furthermore, the electron-deficient aromatic system could be exploited in the design of organic electronic materials, such as charge-transfer complexes or components of conjugated polymers for sensing applications, particularly for detecting electron-rich analytes. spectroscopyonline.com

Catalysis: The indazole scaffold and the carboxylic acid group are both capable of coordinating with metal ions. This presents an opportunity to use this compound as a ligand for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers. The electronic properties of the ligand, tuned by the electron-withdrawing nitro groups, could influence the catalytic, magnetic, or photoluminescent properties of the resulting materials. Additionally, the molecule itself could be investigated as an organocatalyst. The acidic proton of the carboxylic acid, combined with the hydrogen-bond-accepting capabilities of the nitro and indazole nitrogen atoms, could enable it to catalyze specific organic transformations. The development of direct catalytic functionalization of the indazole ring itself, a growing area of research, could also be applied to this scaffold to create novel catalysts. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 5,7-Dinitro-1H-indazole-3-carboxylic acid, and how can reaction conditions be optimized?

A common approach involves nitration and cyclization steps. For example, analogous indazole derivatives are synthesized via Friedel-Crafts acylation followed by hydrazine-mediated ring closure (as seen in Scheme 1 of ). Key variables include:

- Nitration agents : Concentrated HNO₃/H₂SO₄ mixtures for regioselective nitro group introduction.

- Cyclization : Refluxing with hydrazine hydrate in polar solvents (e.g., DMF or acetic acid) to form the indazole core .

- Purification : Recrystallization from DMF/acetic acid mixtures to isolate high-purity crystals .

Optimization requires monitoring reaction progress via TLC and adjusting temperature (80–120°C) to balance yield and byproduct formation.

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- X-ray crystallography : SHELXL () is widely used for small-molecule refinement to resolve nitro group orientations and hydrogen bonding patterns.

- NMR : ¹H/¹³C NMR in DMSO-d₆ to identify aromatic protons (δ 8.5–9.5 ppm) and carboxylic acid protons (broad ~13 ppm).

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) confirm functional groups .

Q. How does the nitro group positioning (5,7-substitution) influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing nitro groups deactivate the indazole ring, directing electrophilic attacks to the 4-position. However, steric hindrance at the 5,7-positions may slow reactions. Comparative studies with monosubstituted analogs (e.g., 5-Nitro-1H-indazole-3-carbaldehyde in ) suggest that dual nitro groups enhance stability but reduce solubility in non-polar solvents .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental and predicted spectroscopic data for this compound?

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to simulate NMR chemical shifts and vibrational frequencies. Discrepancies in nitro group torsion angles (observed via X-ray) versus idealized computational models may explain deviations .

- Docking studies : Evaluate interactions with biological targets (e.g., enzymes) to correlate electronic effects of nitro groups with binding affinity .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

- Co-crystallization : Use small-molecule co-formers (e.g., urea derivatives) to improve lattice packing.

- Solvent screening : Test high-polarity solvents (DMF, DMSO) or mixed systems (ethanol/water) to enhance crystal growth .

- Twinned data refinement : Employ SHELXL’s twin law correction for challenging diffraction patterns .

Q. How do nitro group redox properties impact the compound’s role in catalytic or biological systems?

- Electrochemical studies : Cyclic voltammetry in acetonitrile reveals reduction peaks near -0.5 V (vs. Ag/AgCl), indicating potential as an electron-transfer mediator.

- Antimicrobial assays : Nitro groups may generate reactive oxygen species (ROS) under microbial stress, but cytotoxicity must be balanced via structure-activity relationship (SAR) studies with hydrogenated analogs (e.g., 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid in ) .

Q. What methodologies address contradictions in solubility data across different solvent systems?

- Hansen solubility parameters : Calculate δd, δp, δh to predict solubility in untested solvents.

- High-throughput screening : Use automated platforms to test solubility in 96-well plates with DMSO/water gradients.

- Thermogravimetric analysis (TGA) : Quantify solvent retention in crystals, which may artificially inflate solubility measurements .

Methodological Design & Data Analysis

Q. How to design experiments assessing the compound’s stability under varying pH and temperature conditions?

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.

- ANOVA with post-hoc tests : Compare efficacy across derivatives (e.g., 6-Nitro-1H-indazole-3-carboxylic acid in ) to identify significant SAR trends .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and eye protection to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to potential nitro compound toxicity.

- Waste disposal : Neutralize acidic residues before disposal in accordance with ECHA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.